tert-butyl 2-(methylamino)imidazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(methylamino)imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-6-5-11-7(12)10-4/h5-6H,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXMPSQPHDQNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylamino)imidazole-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 2-(methylamino)-1H-imidazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Alkylation Reactions
The methylamino group undergoes alkylation with alkyl halides under basic conditions. In a representative procedure ( ):
-
Reagents : Sodium hydride (1 eq) in DMF, alkyl halide (1.1 eq)
-
Conditions : 0°C → rt, 16 hours
-
Workup : Purification via flash chromatography (5–10% EtOAc/hexanes)
Key Examples
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine:
-
Reagents : 30% trifluoroacetic acid (TFA) in CH₂Cl₂
-
Conditions : Room temperature, 16 hours
-
Outcome : Generates 2-(methylamino)imidazole derivatives for downstream functionalization .
Hydrolysis of the tert-Butyl Ester
The ester moiety can be hydrolyzed to a carboxylic acid, though this is less common due to the stability of tert-butyl esters compared to methyl esters. Based on analogous systems ( ):
-
Reagents : Strong acids (e.g., HCl) or enzymatic hydrolysis
-
Impact : Hydrolysis of methyl esters in related compounds reduces activity (IC₅₀ increases from 0.3 μM to inactive) .
Acylation and Sulfonylation
The methylamino group reacts with acylating/sulfonylating agents:
Sulfonylation with Mesyl Chloride
-
Product : tert-Butyl 2-(N-(tert-butoxycarbonyl)methylsulfonamido)-4-substituted-imidazole-1-carboxylate
-
Yield : 24%
-
NMR Data : δ 3.42 ppm (s, 3H, SO₂CH₃), δ 3.10 ppm (rotamer) .
Acylation with Cinnamyl Alcohol
-
Product : tert-Butyl 2-((tert-butoxycarbonyl)(cinnamyl)amino)-4-substituted-imidazole-1-carboxylate
-
Yield : 39%
Stability and Rotamerization
Scientific Research Applications
tert-butyl 2-(methylamino)imidazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylamino)imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-aminocyclopentyl)methylcarbamate
Uniqueness
tert-butyl 2-(methylamino)imidazole-1-carboxylate is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. This differentiates it from other tert-butyl carbamates, which may lack the imidazole moiety and thus exhibit different chemical behaviors and applications .
Biological Activity
Tert-butyl 2-(methylamino)imidazole-1-carboxylate (TBMIMC) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of TBMIMC, including its mechanisms of action, efficacy in various studies, and implications for future research.
Chemical Structure and Properties
TBMIMC is characterized by its imidazole core, which is a common structural motif in many biologically active compounds. The presence of the tert-butyl and methylamino groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of TBMIMC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : TBMIMC has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation. For instance, studies have indicated that compounds with similar structures can inhibit tubulin polymerization, thereby affecting mitotic spindle formation in cancer cells .
- Apoptosis Induction : Research suggests that TBMIMC may promote apoptosis in cancer cell lines. In vitro studies have demonstrated that it can induce cell death through mechanisms involving caspase activation and mitochondrial pathway modulation .
- Antimicrobial Activity : Preliminary studies indicate that TBMIMC exhibits antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections .
Anticancer Activity
A series of experiments have assessed the anticancer potential of TBMIMC:
- In Vitro Studies : In human melanoma cell lines, TBMIMC demonstrated significant antiproliferative effects with an IC50 value in the low micromolar range. This suggests high potency compared to traditional chemotherapeutics .
- In Vivo Studies : Animal models have shown that TBMIMC can effectively reduce tumor growth when administered at tolerable doses. The compound was tested in xenograft models where it significantly inhibited tumor growth compared to control groups .
Antimicrobial Activity
- Bacterial Inhibition : TBMIMC exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
Data Summary
The following table summarizes key findings related to the biological activity of TBMIMC:
| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Notes |
|---|---|---|---|
| Antiproliferative | Human melanoma (A375) | ~3 | Significant inhibition observed |
| Apoptosis induction | Various cancer lines | N/A | Caspase activation noted |
| Antimicrobial | S. aureus | 4 | Effective against Gram-positive bacteria |
| Antimicrobial | E. coli | 14 | Effective against Gram-negative bacteria |
Conclusion and Future Directions
This compound shows promising biological activities that warrant further investigation. Its dual potential as an anticancer agent and antimicrobial compound highlights its versatility as a lead structure for drug development.
Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms by which TBMIMC exerts its effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
- Clinical Trials : Assessing safety and efficacy in human subjects to validate preclinical findings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(methylamino)imidazole-1-carboxylate, and how can side reactions be minimized?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving Boc-protection of the imidazole nitrogen, followed by methylamine substitution. For example, tert-butyl imidazole-1-carboxylate derivatives are often prepared using carbamate-forming reagents like di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions . To minimize side reactions (e.g., over-alkylation), controlled stoichiometry of methylamine and low-temperature conditions (0–5°C) are recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28, 80 ppm in ¹³C) and methylamino protons (δ ~2.8 ppm, broad singlet) confirm substitution .
- IR Spectroscopy : Stretching frequencies for the carbonyl group (C=O, ~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) validate the carbamate and amine functionalities .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ or [M+Na]⁺ confirm molecular weight alignment with theoretical values .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The Boc group acts as a protecting agent for the imidazole nitrogen, stabilizing the ring against electrophilic attack. However, under acidic conditions (e.g., HCl/dioxane), the Boc group is cleaved, regenerating the free amine. Kinetic studies show that methylamine substitution at the 2-position proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, tert-butyl imidazole-1-carboxylate derivatives exhibit planar imidazole rings (torsion angles <5°) and hydrogen bonding between the carbamate oxygen and adjacent N–H groups (d = 2.8–3.0 Å) . SHELX programs (e.g., SHELXL) refine disordered tert-butyl groups using constraints (e.g., ISOR, SIMU) to improve model accuracy .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its solid-state properties?
- Methodological Answer : Graph-set analysis (R₂²(8) motifs) reveals that N–H···O hydrogen bonds between carbamate groups and π-π stacking of imidazole rings (3.4–3.6 Å spacing) stabilize the lattice . These interactions correlate with high melting points (>200°C) and low solubility in non-polar solvents, necessitating DMSO or DMF for crystallization .
Q. How can mechanistic studies differentiate between SN1 and SN2 pathways in methylamine substitution reactions involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Primary KIE (k_H/k_D >1) supports an SN2 mechanism.
- Stereochemical Inversion : Chiral derivatization (e.g., using enantiopure amines) and monitoring configuration via CD spectroscopy or chiral HPLC can confirm retention/inversion .
- Solvent Effects : Increased rate in polar aprotic solvents (e.g., DMSO) favors SN2, while protic solvents (e.g., ethanol) may stabilize carbocation intermediates (SN1) .
Q. What strategies mitigate degradation of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : Use scavengers (e.g., triethylsilane) to trap protons and prevent Boc cleavage.
- Basic Conditions : Avoid strong bases (e.g., NaOH) that hydrolyze the carbamate. Instead, employ mild bases (e.g., K₂CO₃) in biphasic systems (water/dichloromethane) .
- Storage : Anhydrous environments (argon atmosphere) and low temperatures (–20°C) prolong shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
